molecular formula C10H24N2O2 B1582922 (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane CAS No. 26549-21-3

(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane

Cat. No. B1582922
CAS RN: 26549-21-3
M. Wt: 204.31 g/mol
InChI Key: VYQCQNCBTMHEFI-UHFFFAOYSA-N
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Description

(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, commonly referred to as DMDMB, is an organic compound with a variety of applications in scientific research. It is a chiral molecule, meaning that it has non-superimposable mirror images, and is used in a variety of biochemical and physiological studies. DMDMB has been used in a range of laboratory experiments to investigate its various properties and applications, and has been found to have a number of advantages and limitations.

Scientific Research Applications

1. Asymmetric Induction in Organolithium Compounds

  • Pratt and Khan (1995) performed semiempirical PM3 calculations on organolithium complexes with (R,R)-2,3-dimethoxy-1,4-bis(dimethylamino)butane, exploring the ligand binding mode's dependence on the aggregation state of organolithium. Their study provided insights into the mechanism of asymmetric induction in these complexes (Pratt & Khan, 1995).

2. Surfactant Self-Assemblies

  • Caracciolo et al. (2003) investigated solid-supported multibilayers of the enantiomers of a cationic gemini surfactant related to (S,S)-(+)-2,3-dimethoxy-1,4-bis(dimethylamino)butane, focusing on their structural properties and environmental response. The study provided insights into the spontaneous self-assemblies of these compounds (Caracciolo et al., 2003).

3. Liposome Delivery Efficiency

  • Bombelli et al. (2010) examined liposomes formulated with a compound similar to (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, evaluating their delivery efficiency to cell models of malignant glioma. The stereochemistry of the spacer of the gemini surfactant significantly influenced the delivery efficiency and intracellular distribution of the photosensitizer (Bombelli et al., 2010).

4. Enantiomeric Differences in Ion Association

  • Stevenson, Fico, and Brown (1998) explored the differences in ion association in a chiral solvent using (S,S)-(+)-2,3-dimethoxy-1,4-bis(dimethylamino)butane. Their study revealed significant differences between the R and S isomers of the sec-butoxycyclooctatetraene dianion in terms of ion pairing with lithium cations (Stevenson et al., 1998).

5. Thermal Phase Behavior of Cationic Gemini Surfactant

  • Ryhänen et al. (2002) used differential scanning calorimetry to study the thermal phase behavior of aqueous dispersions of cationic gemini surfactants, including a compound related to (S,S)-(+)-2,3-dimethoxy-1,4-bis(dimethylamino)butane. Their research highlighted the impact of the stereochemical structure of the headgroup on the surfactant's thermal phase behavior (Ryhänen et al., 2002).

6. Chiral Discrimination in Electron Paramagnetic Resonance

  • Stevenson, Wilham, and Brown (1998) used electron paramagnetic resonance spectroscopy for chiral discrimination of R- and S-anion radicals in a chiral solvent, which included (S,S)-(+)-2,3-dimethoxy-1,4-bis(dimethylamino)butane (Stevenson et al., 1998).

7. Induced Circular Dichroism in Arylmethyl Carbanions

  • Okamoto, Takeda, and Hatada (1984) studied the induced circular dichroism in arylmethyl carbanions in the presence of (S,S)-(+)-2,3-dimethoxy-1,4-bis(dimethylamino)butane, providing insights into the chiral recognition capabilities of these compounds (Okamoto et al., 1984).

8. Aggregation Properties of Cationic Gemini Surfactants

  • Bello et al. (2006) examined the aggregation behavior of diastereomeric cationic gemini surfactants, including (S,S)-(+)-2,3-dimethoxy-1,4-bis(dimethylamino)butane. Their study provided valuable information on how the stereochemistry of these compounds influences their aggregation properties in water (Bello et al., 2006).

properties

IUPAC Name

(2S,3S)-2,3-dimethoxy-N,N,N',N'-tetramethylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O2/c1-11(2)7-9(13-5)10(14-6)8-12(3)4/h9-10H,7-8H2,1-6H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQCQNCBTMHEFI-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(CN(C)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]([C@H](CN(C)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane

CAS RN

26549-21-3
Record name (2S,3S)-2,3-Dimethoxy-N1,N1,N4,N4-tetramethyl-1,4-butanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26549-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [S(R*,R*)]-2,3-dimethoxy-N,N,N',N'-tetramethylbutane-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
CD Stevenson, RM Fico, EC Brown - The Journal of Physical …, 1998 - ACS Publications
7 Li NMR spectra of solutions of the lithium salts of the R and S chiral isomers of the sec-butoxycyclooctatetraene dianion (C 8 H 7 −OC 4 H 9 2- ) in S,S-(+)-2,3-dimethoxy-1,4-bis(…
Number of citations: 5 pubs.acs.org
B Yu, M Ding, F Wang - Polymer, 1993 - Elsevier
Diphenyl-o-methoxyphenylmethyl methacrylate was polymerized with several organolithium complexes of chiral ligand such as (−)-sparteine (Sp) and (S,S)-(+)-2,3-dimethoxy-1,4-bis(…
Number of citations: 3 www.sciencedirect.com
CD Stevenson, AL Wilham… - The Journal of Physical …, 1998 - ACS Publications
Electron paramagnetic resonance spectroscopy has been used to discriminate between the R- and S-forms of the anion radical of camphorquinone. In a chiral solvent [SS- or RR-2,3-…
Number of citations: 8 pubs.acs.org
JP Chen, JP Gao, ZY Wang - Journal of Polymer Science Part A …, 1997 - Wiley Online Library
A series of soluble optically active block copolymers of trityl methacrylate (TrMA) and cyclohexyldiphenylmethyl methacrylate (CHDPMA) with methyl methacrylate (MMA) and n‐butyl …
Number of citations: 20 onlinelibrary.wiley.com
Y Okamoto, T Nakano, S Habaue - … Proceedings of the OUMS'95 Toyonaka …, 1996 - Springer
Asymmetric polymerization of acrylic monomers and an isocyanate derivative leading to a helical conformation is described. I-Phenyldibenzosuberyl methacrylate, triphenylmethyl …
Number of citations: 3 link.springer.com
DE Thomson - 1989 - elibrary.ru
Investigations into the potential synthesis of optically active aziridines via asymmetric induction in the addition of alkoxycarbonylnitrenes to alkenes has been carried out. The addition of …
Number of citations: 3 elibrary.ru
K Ute, T Asada, Y Nabeshima, K Hatada - Acta polymerica, 1995 - Wiley Online Library
Polymerization of triphenylmethyl crotonate with a 9‐fluorenyllithium/(S,S)‐(+)‐2,3‐dimethoxy‐1,4‐bis(dimethylamino)‐butane complex in toluene at −78C gave a highly threodiisotactic …
Number of citations: 13 onlinelibrary.wiley.com
T Sakamoto, T Nishikawa, Y Fukuda, S Sato… - …, 2010 - ACS Publications
1-(p-Vinylphenyl)dibenzosuberyl methacrylate (VDBSMA) having two reactive vinyl groups in a molecule was synthesized and polymerized using α,α′-azobis(isobutyronitrile) as a …
Number of citations: 16 pubs.acs.org
X Yongan, X Hong, Z Suobo, G Lianxun… - Chemical Journal of …, 2003 - europepmc.org
The optically active polymers of (-)-menthyl methacrylate were obtained by anionic, group transfer polymerization (GTP) and radical polymerization methods. The influences of different …
Number of citations: 0 europepmc.org
K Hatada, T Kitayama, K Ute… - Macromolecular …, 1995 - Wiley Online Library
Isotactic and syndiotactic living polymerizations of methacrylates with t‐C 4 H 9 MgBr and t‐C 4 H 9 Li‐R 3 Al (Al/Li≥2), respectively, were utilized to prepare highly stereoregular block …
Number of citations: 8 onlinelibrary.wiley.com

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